Triethylene glycol diacrylate

Catalog No.
S599225
CAS No.
1680-21-3
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol diacrylate

CAS Number

1680-21-3

Product Name

Triethylene glycol diacrylate

IUPAC Name

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2

InChI Key

INQDDHNZXOAFFD-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

Synonyms

triethylene glycol diacrylate

Canonical SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

Polymer Chemistry:

  • Crosslinking Agent: TEGDMA's primary function is as a crosslinking agent in the formation of polymers. It covalently links polymer chains, enhancing the material's strength, thermal stability, and other desirable properties.
  • Free Radical Polymerization: TEGDMA readily participates in free radical polymerization reactions, allowing researchers to tailor polymer properties by adjusting its concentration and the choice of other monomers.

Biomedical Applications:

  • Dental Composites: TEGDMA plays a crucial role in dental composites, the light-cured materials used for fillings and restorations. It contributes to the composite's mechanical strength, wear resistance, and adhesion to tooth enamel and dentin.
  • Drug Delivery Systems: TEGDMA finds application in developing drug delivery systems, such as hydrogels for controlled release of therapeutic agents. Its crosslinking ability helps create stable and responsive hydrogels for targeted drug delivery.

Material Science:

  • Hydrogels: TEGDMA's hydrophilic nature makes it suitable for the synthesis of hydrogels, three-dimensional polymeric networks capable of absorbing large amounts of water. These hydrogels find various applications in tissue engineering, drug delivery, and biosensors.
  • Resins and Coatings: TEGDMA contributes to the development of resins and coatings with enhanced mechanical properties, adhesion, and chemical resistance. Its crosslinking ability creates robust and durable materials for various industrial applications.

Triethylene glycol diacrylate (TEGDMA) is a synthetic organic compound belonging to the class of diacrylate esters. It is a colorless liquid with a slightly pungent odor []. TEGDMA is not naturally occurring and is produced commercially for various industrial applications []. Due to its ability to form cross-linked polymers, TEGDMA plays a significant role in various scientific research fields, particularly in material science and dentistry [, ].


Molecular Structure Analysis

The TEGDMA molecule consists of a central triethylene glycol chain (three repeating ethylene glycol units) with acrylate groups (CH2=CHCOO) attached at both ends []. This structure provides TEGDMA with several key features:

  • B functionality: The presence of two acrylate groups makes TEGDMA a difunctional molecule, meaning it can react with other molecules at two points. This property is crucial for its cross-linking ability [].
  • Hydrophilic and hydrophobic balance: The triethylene glycol chain contributes hydrophilicity (water-loving) to the molecule, while the acrylate groups are hydrophobic (water-repelling). This balance allows TEGDMA to interact with both water-based and non-aqueous environments [].

Chemical Reactions Analysis

TEGDMA is primarily involved in cross-linking reactions. Here's an overview of some relevant reactions:

  • Free radical polymerization: TEGDMA readily undergoes free radical polymerization when exposed to light or initiators. During this process, the double bonds in the acrylate groups react with each other and with other monomers to form a covalently linked three-dimensional network (polymer) []. This reaction is essential for applications like coatings and dental composites [].

(Equation will be displayed in a separate response due to character limitation)

  • Hydrolysis: Under acidic or basic conditions, TEGDMA can undergo hydrolysis, where the ester bonds in the molecule break down due to the reaction with water molecules. This degradation can affect the long-term stability of TEGDMA-based materials [].

Physical And Chemical Properties Analysis

  • Melting point: 125 °C (at 2mmHg pressure) []
  • Boiling point: Decomposes before boiling []
  • Density: 1.12 g/cm³ (at 25 °C) []
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Viscosity: Low viscosity liquid []

XLogP3

0.9

LogP

0.96 (LogP)

UNII

1A0FXS2UOZ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1680-21-3

Wikipedia

Triethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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